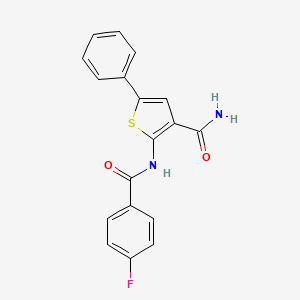

2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

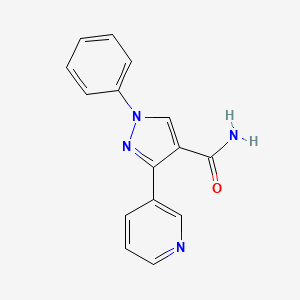

Typically, a compound’s description includes its molecular formula, molecular weight, and structural formula. Unfortunately, specific information for “2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide” is not available .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis of similar compounds involves reactions such as amide coupling and aromatic substitution .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These techniques provide information about the arrangement of atoms within a molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. Information on the specific chemical reactions of “this compound” is not available .Physical And Chemical Properties Analysis

Physical and chemical properties include solubility, melting point, boiling point, and reactivity. Unfortunately, specific information for “this compound” is not available .Wirkmechanismus

Target of Action

The primary target of 2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide is the vesicular trafficking between the endoplasmic reticulum and the Golgi apparatus . This process is crucial for the transport of proteins and lipids between these two organelles, which is essential for cellular function.

Mode of Action

This compound acts as a cell-permeable, reversible inhibitor of vesicular trafficking . It inhibits exocytosis with an IC50 of approximately 20 μM . It rapidly releases Arf1 from Golgi membranes, a mechanism of action similar to brefeldin A .

Biochemical Pathways

The inhibition of vesicular trafficking affects various biochemical pathways. By inhibiting exocytosis, the compound disrupts the normal transport of proteins and lipids between the endoplasmic reticulum and the Golgi apparatus . This can have downstream effects on various cellular processes, including protein synthesis and secretion, lipid metabolism, and cell signaling.

Pharmacokinetics

It is known to be soluble in dmso to 100 mm and in ethanol to 25 mm . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The inhibition of vesicular trafficking by this compound can have various molecular and cellular effects. For example, it can disrupt the normal function of the endoplasmic reticulum and the Golgi apparatus, affecting protein synthesis and secretion, lipid metabolism, and cell signaling .

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent biological activities at low concentrations, making it an ideal compound for studying the mechanism of action of various enzymes and proteins. However, this compound also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which limits its use in certain experiments. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in the field of medicinal chemistry.

Zukünftige Richtungen

There are several future directions for the study of 2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide. One potential direction is to investigate the structure-activity relationship (SAR) of this compound and its analogs. This would help to identify the key structural features that are responsible for its biological activities. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. This would help to determine the optimal dosage and administration route for this compound in clinical settings. Finally, this compound could be used as a starting point for the development of novel anticancer, antiviral, and antibacterial agents.

Synthesemethoden

The synthesis of 2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 5-phenylthiophene-3-carboxamide in the presence of a base such as triethylamine to yield this compound. The purity of the compound can be enhanced by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer, antiviral, and antibacterial activities. This compound has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been found to be effective against various viruses such as HIV-1, influenza A, and herpes simplex virus type 1.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(4-fluorobenzoyl)amino]-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O2S/c19-13-8-6-12(7-9-13)17(23)21-18-14(16(20)22)10-15(24-18)11-4-2-1-3-5-11/h1-10H,(H2,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESNSXPJCQQSRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2787422.png)

![10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2787424.png)

![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2787425.png)

![N-(2-methoxyethyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2787431.png)

![N-(2-furylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2787433.png)

![1-{[2-Chloro-5-(piperidine-1-sulfonyl)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2787438.png)